molecular formula C15H17N7O B12244693 2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine

2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine

Cat. No.: B12244693
M. Wt: 311.34 g/mol
InChI Key: XUUOKTAOYFCHHD-UHFFFAOYSA-N
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Description

2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a methoxypyrimidine group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine typically involves multiple steps, starting from commercially available precursorsKey reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine stands out due to its combination of structural elements, which confer unique biological activities and therapeutic potential. Its ability to inhibit TAK1 at nanomolar concentrations makes it a promising candidate for drug development .

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C15H17N7O/c1-23-14-4-5-17-15(18-14)21-10-8-20(9-11-21)13-3-2-12-16-6-7-22(12)19-13/h2-7H,8-11H2,1H3

InChI Key

XUUOKTAOYFCHHD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NN4C=CN=C4C=C3

Origin of Product

United States

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